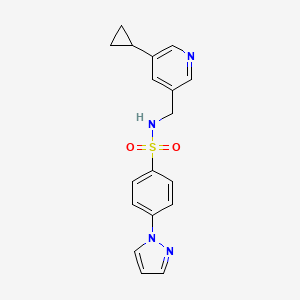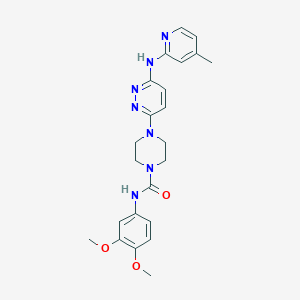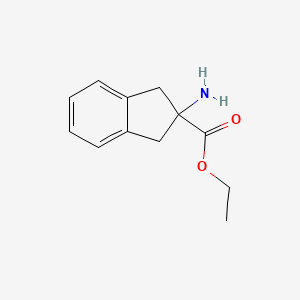
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to modulate certain biological processes, making it a promising candidate for use in a variety of fields, including pharmacology, biochemistry, and physiology. In
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of sulfonamide derivatives, aiming to explore their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Küçükgüzel et al. (2013) synthesized a series of novel sulfonamides and evaluated their biological activities, revealing that certain compounds exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, a known medication (Küçükgüzel et al., 2013).
Biological Evaluation and Potential Therapeutic Applications
The biological evaluation of sulfonamide derivatives has identified compounds with significant potential as therapeutic agents. Penning et al. (1997) discovered celecoxib, a COX-2 inhibitor, through extensive structure-activity relationship work on sulfonamide-containing 1,5-diarylpyrazole derivatives, highlighting the therapeutic relevance of such compounds in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Herbicidal Activity
In addition to therapeutic applications, sulfonamide derivatives have been explored for their herbicidal activity. Eussen et al. (1990) described N-(2-pyrazolin-1-ylformyl) benzenesulfonamides as a new group of compounds with interesting herbicidal activity, particularly as post-emergence activity on dicotyledonous weed species, suggesting their utility in agricultural applications (Eussen et al., 1990).
Antimicrobial Agents
The synthesis and evaluation of sulfonamide derivatives as antimicrobial agents have also been a focus of research. Abbas et al. (2017) investigated new derivatives of benzenesulfonamide nucleus for their antimicrobial efficacy, finding compounds with significant antibacterial and antifungal potency, which could be further optimized for safer and more potent antimicrobials (Abbas et al., 2017).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,18-6-4-17(5-7-18)22-9-1-8-20-22)21-12-14-10-16(13-19-11-14)15-2-3-15/h1,4-11,13,15,21H,2-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIINGFJGABDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)


![5-(4-chlorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2782741.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2782745.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)

